1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulphonic anhydride
Overview
Description
1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulphonic anhydride is an organic chemical compound with the molecular formula C4HF9O3S . It is also known by other names such as 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonic acid and NONAFLUORO-1-BUTANESULFONIC ACID .
Synthesis Analysis
Nonafluorobutane-1-sulphonic acid can be synthesized by reacting 1-iodononafluorobutane with sodium dithionite in the presence of sodium bicarbonate in acetonitrile/water .Molecular Structure Analysis
The molecular structure of 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulphonic anhydride consists of 4 carbon atoms, 1 hydrogen atom, 9 fluorine atoms, 3 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulphonyl fluoride (NfF) is a versatile compound in organic synthesis. It can be used as a fluoride source for the nucleophilic introduction of fluorine, but it is also frequently applied as a sulfonylation reagent generating intermediates with strong withdrawing perfluorinated alkyl substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulphonic anhydride include a density of 1.811 g/mL at 25 °C, a boiling point of 112-114 °C14 mm Hg, and a refractive index of n20/D 1.3230 .Scientific Research Applications
Chemical Synthesis
1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulphonic anhydride is utilized in various chemical synthesis processes. For instance, sulphonation of aromatic compounds with sulfur trioxide in specific solvents produces sulphonic acid and sulphonic anhydride as main products. This process plays a significant role in the formation of important chemical intermediates (Bosscher & Cerfontain, 1968).
Liquid Electrolytes for Energy Storage
Nonafluorobutane-1-sulphonic anhydride derivatives are used in the preparation of nonaqueous liquid electrolytes for energy storage devices like lithium-ion batteries. The synthesized ionic liquid electrolytes show significant electrical conductivity and stability, making them suitable for high-performance lithium-ion batteries (Karuppasamy et al., 2020).
Organic Compound Transformations
In organic chemistry, this compound aids in the catalytic conversion and transformation of various organic compounds. These transformations are crucial for synthesizing specific molecular structures needed in pharmaceuticals and other chemical industries (Birch & Dastur, 1973).
Structural Studies in Organometallic Chemistry
The compound is also significant in structural studies of organometallic compounds. X-ray crystallography studies involving nonafluorobutane-1-sulphonic anhydride derivatives help in understanding the coordination behavior and bonding interactions in metal sulphonates, which is important in material science and catalysis (Kapoor et al., 2001).
Safety And Hazards
This chemical is stable under normal temperature and pressure, and will not decompose if used and stored according to specifications. It should be stored in a sealed container in a cool, dry place, ensuring good ventilation or exhaust in the workplace. It should be stored separately from oxidants, acids, and food chemicals .
properties
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F18O5S2/c9-1(10,5(17,18)19)3(13,14)7(23,24)32(27,28)31-33(29,30)8(25,26)4(15,16)2(11,12)6(20,21)22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIHLPFZYGFMDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)S(=O)(=O)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9SO2OSO2C4F9, C8F18O5S2 | |
Record name | 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, 1,1'-anhydride | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190398 | |
Record name | Perfluorobutanesulfonic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulphonic anhydride | |
CAS RN |
36913-91-4 | |
Record name | 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, 1,1′-anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36913-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036913914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluorobutanesulfonic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.412 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1,2,2,3,3,4,4,4-NONAFLUOROBUTANE-1-SULFONIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E2WN0VK6L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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